Ruxolitinib, a potent and selective inhibitor of Janus kinase 1 and 2 (JAK1/2), plays a significant role in scientific research, particularly in the field of hematology. [, , ] While its primary application is in treating myelofibrosis, its mechanism of action makes it a valuable tool for understanding and potentially treating a range of other diseases. [, , , , , , , ]
Ruxolitinib's molecular structure is characterized by a central pyrazole ring, which interacts with the ATP-binding pocket of JAK kinases. [] This interaction is further stabilized by hydrophobic interactions with residues lining the binding pocket, contributing to its selectivity. [] Understanding the molecular structure is crucial for designing novel JAK inhibitors with improved properties.
Ruxolitinib exerts its effects by selectively inhibiting JAK1 and JAK2, two tyrosine kinases crucial in signal transduction pathways of various cytokines and growth factors. [, , ] This inhibition disrupts downstream signaling, impacting cellular processes such as proliferation, differentiation, and cytokine production. [, ]
Ruxolitinib's primary research application is in understanding and treating myeloproliferative neoplasms (MPNs) like myelofibrosis. [, , , , , , ] Studies demonstrate its effectiveness in reducing splenomegaly, improving disease-related symptoms, and potentially prolonging survival in MF patients. [, , , , , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5